

# physical and chemical properties of 3-methoxycyclopentene

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## Compound of Interest

Compound Name: 3-Methoxycyclopentene

Cat. No.: B1345697

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An In-Depth Technical Guide to **3-Methoxycyclopentene**: Properties, Synthesis, and Characterization

## Abstract

**3-Methoxycyclopentene** is a cyclic enol ether that serves as a valuable intermediate and building block in organic synthesis. Its unique structure, featuring a reactive alkene within a five-membered ring and an adjacent allylic methoxy group, offers multiple sites for chemical modification. This technical guide provides a comprehensive overview of the physical and chemical properties of **3-methoxycyclopentene**, detailed protocols for its synthesis and characterization, and essential safety information. The content is tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile compound.

## Chemical Identity and Structure

**3-Methoxycyclopentene** is structurally defined by a cyclopentene ring with a methoxy ( $-\text{OCH}_3$ ) substituent at the C3 position, which is allylic to the C1-C2 double bond. This arrangement results in a chiral center at C3.

Identifier	Value
IUPAC Name	3-methoxycyclopentene[1][2][3]
CAS Number	39819-74-4[1][4][5]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O[1][4][5]
Molecular Weight	98.14 g/mol [1]
Canonical SMILES	COC1CCC=C1[1][2][3]
InChI Key	PUNAFIBTAHETMN-UHFFFAOYSA-N[1][2][3]
Synonyms	2-Cyclopenten-1-yl methyl ether, Cyclopentene, 3-methoxy-[1][4]

## Physical Properties

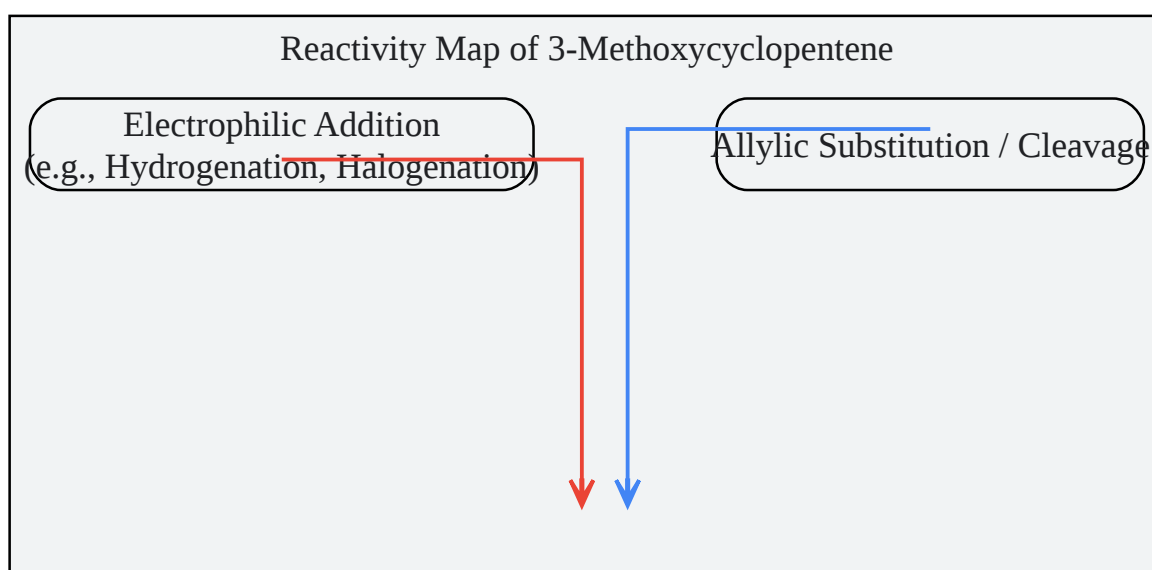
The physical properties of **3-methoxycyclopentene** are characteristic of a volatile, low-molecular-weight cyclic ether. Its low flash point indicates high flammability.

Property	Value	Reference
Boiling Point	109.2°C (at 760 mmHg)	[4]
Density	0.9 g/cm <sup>3</sup>	[4]
Refractive Index	1.451	[4]
Flash Point	9°C	[4]
Vapor Pressure	29.4 mmHg (at 25°C)	[4]

## Chemical Properties and Reactivity

The chemical reactivity of **3-methoxycyclopentene** is governed by two primary functional groups: the carbon-carbon double bond (alkene) and the allylic ether. The proximity of these groups allows for a range of synthetically useful transformations.

- **Alkene Reactivity:** The double bond is susceptible to electrophilic addition reactions, including hydrogenation, halogenation, and epoxidation.
- **Allylic Position Reactivity:** The C3 position is activated by the adjacent double bond. The allylic C-O bond of the ether can be targeted for substitution reactions, often proceeding through cationic intermediates.
- **Ether Functionality:** The ether linkage is generally stable but can be cleaved under strongly acidic conditions (e.g., using HBr or HI).



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Caption: Key reactive sites on the **3-methoxycyclopentene** molecule.

## Synthesis and Manufacturing

A common and reliable method for synthesizing **3-methoxycyclopentene** is via the Williamson ether synthesis, starting from the corresponding alcohol, cyclopent-2-en-1-ol. This method is particularly useful for producing enantiomerically pure products if an optically active alcohol is used as the starting material.[6]

### Protocol 4.1: Synthesis of 3-Methoxycyclopentene

This protocol describes the methylation of cyclopent-2-en-1-ol.

#### Causality and Experimental Choices:

- **Base Selection:** Sodium hydride (NaH) is chosen as the base. It is a strong, non-nucleophilic base that efficiently and irreversibly deprotonates the alcohol to form the corresponding alkoxide. Using a non-nucleophilic base prevents side reactions, such as competing with the methylating agent.
- **Solvent:** Anhydrous tetrahydrofuran (THF) is an ideal solvent. It is aprotic, preventing it from interfering with the strong base, and it readily dissolves both the starting alcohol and the intermediate alkoxide.
- **Reagent:** Methyl iodide ( $\text{CH}_3\text{I}$ ) is a highly effective methylating agent. The iodide is an excellent leaving group, facilitating the  $\text{S}_\text{N}2$  reaction with the nucleophilic alkoxide.

#### Step-by-Step Methodology:

- **Preparation:** A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.
- **Solvent Addition:** Anhydrous THF is added via cannula to the flask, and the suspension is cooled to  $0^\circ\text{C}$  in an ice bath.
- **Deprotonation:** A solution of cyclopent-2-en-1-ol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred NaH suspension over 30 minutes. The reaction mixture is stirred at  $0^\circ\text{C}$  for an additional 30 minutes to ensure complete formation of the sodium alkoxide.
- **Methylation:** Methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture at  $0^\circ\text{C}$ . The mixture is then allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
- **Quenching and Workup:** The reaction is carefully quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

- Purification: The crude product is purified by fractional distillation to yield pure **3-methoxycyclopentene**.



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Caption: Workflow for the synthesis of **3-methoxycyclopentene**.

## Spectroscopic Characterization

Confirmation of the structure and purity of synthesized **3-methoxycyclopentene** is achieved through a combination of spectroscopic techniques.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons:
  - Olefinic Protons (2H): Resonating in the downfield region (~5.7-6.0 ppm), appearing as multiplets.
  - Allylic Proton (1H): The proton on the carbon bearing the methoxy group (~4.7 ppm), appearing as a multiplet.
  - Methoxy Protons (3H): A sharp singlet in the upfield region (~3.3 ppm).
  - Aliphatic Protons (4H): Resonating further upfield (~1.5-2.5 ppm) as complex multiplets.
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. Key expected shifts include the two olefinic carbons (~130-135 ppm), the carbon bearing the methoxy group (~77-80 ppm), and the methoxy carbon (~55-57 ppm).
- Mass Spectrometry (MS): GC-MS analysis is used to confirm the molecular weight. The electron ionization (EI) mass spectrum shows a molecular ion peak (M<sup>+</sup>) at m/z = 98. The spectrum is also characterized by key fragment ions, with the most abundant peak often

observed at  $m/z = 67$ , corresponding to the loss of the methoxy radical ( $\bullet\text{OCH}_3$ ).<sup>[1]</sup> A secondary prominent peak appears at  $m/z = 97$ .<sup>[1]</sup>

- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:
  - $\sim 3060\text{ cm}^{-1}$ : C-H stretch for the  $\text{sp}^2$  carbons of the alkene.
  - $\sim 2800\text{--}3000\text{ cm}^{-1}$ : C-H stretches for the  $\text{sp}^3$  carbons.
  - $\sim 1615\text{ cm}^{-1}$ : C=C stretch of the double bond.<sup>[6]</sup>
  - $\sim 1100\text{--}1050\text{ cm}^{-1}$ : Strong C-O-C stretch of the ether linkage.

## Safety and Handling

**3-Methoxycyclopentene** is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

- GHS Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).<sup>[1][5][7]</sup> It is also recognized as an irritant.<sup>[1]</sup>
- Hazard Statements: H302: Harmful if swallowed.<sup>[1][7]</sup>
- Precautionary Statements:
  - P264: Wash hands and any exposed skin thoroughly after handling.<sup>[1][5]</sup>
  - P270: Do not eat, drink or smoke when using this product.<sup>[1][5]</sup>
  - P301 + P317: IF SWALLOWED: Get medical help.<sup>[1]</sup>
  - P501: Dispose of contents/container to an approved waste disposal plant.<sup>[1]</sup>
- Storage: Due to its low flash point ( $9^\circ\text{C}$ ), **3-methoxycyclopentene** is highly flammable.<sup>[4]</sup> It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

## Applications in Research and Development

As a cyclic enol ether, **3-methoxycyclopentene** serves as a versatile building block in organic synthesis and method development.[3] Its primary application is as a synthetic intermediate for the construction of more complex molecular architectures. Researchers utilize this compound to:

- **Introduce Cyclopentene Moieties:** It is a precursor for incorporating the cyclopentene ring system into larger molecules, which is a common structural motif in natural products and pharmaceutical agents.
- **Develop Catalytic Processes:** The compound is used as a substrate in the exploration of novel catalytic reactions, such as Lewis acid-mediated transformations and ring-forming methodologies.[3]
- **Explore Synthetic Routes:** Its defined functional groups provide a platform for developing and validating new synthetic pathways towards complex target molecules.[3]

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## References

- 1. 3-Methoxy-1-cyclopentene | C<sub>6</sub>H<sub>10</sub>O | CID 142383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxycyclopentene | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. 3-Methoxycyclopentene[C<sub>6</sub>H<sub>10</sub>O]|Research Chemical [benchchem.com]
- 4. 3-methoxycyclopentene | 39819-74-4 [chemnet.com]
- 5. Page loading... [wap.guidechem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. chemical-label.com [chemical-label.com]

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